2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide
Description
2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a thiophene ring, and an imidazole ring.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(13-23-12-14-5-2-1-3-6-14)19-9-8-17-20-11-15(21-17)16-7-4-10-24-16/h1-7,10-11H,8-9,12-13H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDZBXHCHOEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=NC=C(N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This involves the reaction of benzyl chloride with thiourea to form benzylsulfanylthiourea.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal with ammonia and formaldehyde.
Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the imidazole derivative in the presence of a base to form the final product.
Chemical Reactions Analysis
Imidazole Ring Formation
The 4-(thiophen-2-yl)-1H-imidazol-2-yl core may form via:
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Condensation of diamines and ketones : A diamine (e.g., 2-aminoethanol or similar) reacts with a thiophen-2-yl-substituted ketone to form the imidazole ring.
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Post-synthesis substitution : The thiophen-2-yl group could be introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) if the imidazole is synthesized first .
Benzylsulfanyl Group Incorporation
The benzylsulfanyl group (C6H5CH2S–) likely attaches via:
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Nucleophilic substitution : Reaction of a thiol (R–SH) with a benzyl halide (e.g., benzyl chloride) under basic conditions.
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Direct thiolation : Use of a benzylthio group in the starting material during imidazole synthesis .
Acetamide Bond Formation
The N-{ethyl}acetamide linkage forms through:
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Amide coupling : Reaction of an amine (R–NH2) with an acyl chloride (R’COCl) or activated ester (e.g., using EDC/HOBt).
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Hydrolysis and condensation : Alternative pathways may involve hydrolysis of nitriles or amide formation via activated intermediates .
Nucleophilic Attack and Elimination
A mechanism analogous to the El-Saghier reaction (described in ethyl cyanoacetate/amine systems) may apply, involving:
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Nucleophilic attack : Amine groups react with electrophilic carbonyl carbons.
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Elimination steps : Formation of double bonds via alcohol elimination, as observed in imidazolidinone synthesis .
Cyclization and Ring Closure
Imidazole formation likely involves:
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Stepwise condensation : A diamine reacts with a thiophen-2-yl ketone to form a diimine intermediate.
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Ring closure : Intramolecular attack of a thiol or amine group to form the five-membered heterocycle .
Solvent and Temperature Effects
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Neat conditions : Some imidazole syntheses achieve high yields (90–98%) under solvent-free, heated (70°C) conditions .
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Catalyst screening : Acidic or Lewis acid additives (e.g., CAN, AcOH) may improve nucleophilicity but require careful optimization to avoid side reactions .
Regioselectivity and Stability
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Thiophen-2-yl substitution : Ensuring correct positioning on the imidazole ring may require directed ortho-metallation or steric control.
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Oxidative stability : The benzylsulfanyl group’s stability under reaction conditions must be validated to prevent sulfur oxidation .
Comparative Analysis of Reaction Conditions
Structural and Spectral Validation
Key analytical methods for confirmation include:
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IR spectroscopy : Detection of C=O (amide) and C=S (thiophene) stretches.
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1H NMR : Identification of singlets for acetamide CH2 and imidazole NH protons.
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Mass spectrometry : Verification of molecular weight and fragmentation patterns .
Biological and Pharmaceutical Relevance
While the query focuses on chemical reactions, the compound’s structural features (e.g., sulfanyl, thiophene, imidazole) suggest potential applications in medicinal chemistry, such as:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide exhibit notable antimicrobial properties. For instance, a study on benzimidazole derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations . The presence of the thiophene moiety in these compounds enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Potential
The anticancer properties of compounds containing imidazole and thiophene rings have been extensively studied. A related compound was evaluated for its effects on human colorectal carcinoma cells (HCT116), showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby disrupting cancer cell proliferation.
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function . The structure of This compound suggests it could interact effectively with the active site of AChE, although specific studies on this compound are still needed.
Case Studies
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide include:
2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Known for its use in the synthesis of various thiophene derivatives.
2-benzylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide: Shares structural similarities and is used in similar applications.
The uniqueness of this compound lies in its combination of the benzylsulfanyl, thiophene, and imidazole moieties, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzylsulfanyl moiety.
- An imidazole ring substituted with a thiophene group.
- An acetamide functional group.
This unique configuration is hypothesized to contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various pharmacological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds, revealing that derivatives with similar structural motifs demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with benzothiazole and benzimidazole cores have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | Target Pathogen | MIC (μg/ml) | Reference |
|---|---|---|---|
| Benzimidazole Derivative | S. aureus | 50 | |
| Benzothiazole Derivative | E. coli | 25 | |
| Thiophene-substituted Compound | P. aeruginosa | 100 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. Compounds containing similar structural features have been assessed for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Case Study: Cytotoxic Effects
In a recent study, a series of imidazole-based compounds were synthesized and evaluated for their anticancer properties. One notable compound demonstrated an IC50 of 5 μM against A-431 human epidermoid carcinoma cells, significantly outperforming the reference drug .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to specific structural features:
- Benzylsulfanyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Imidazole Ring : Contributes to interactions with biological targets through hydrogen bonding.
- Thiophene Substitution : May enhance pharmacological activity through electronic effects.
Research has shown that modifications in these regions can lead to significant changes in bioactivity, underscoring the importance of SAR studies in drug development .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including imidazole ring formation, thiophene substitution, and sulfanyl-acetamide coupling. Key steps:
- Imidazole cyclization : Requires precursors like thiourea derivatives and α-halo ketones under acidic/basic conditions (e.g., NaOH/EtOH at 60–80°C) .
- Thiophene substitution : Electrophilic aromatic substitution (e.g., using thiophene-2-carboxaldehyde) with controlled pH to avoid side reactions .
- Sulfanyl linkage : Thiol-imidazole coupling via nucleophilic substitution (e.g., benzyl mercaptan in DMF with K₂CO₃) . Optimization : Yields improve with inert atmospheres (N₂/Ar) and catalysts like Pd for coupling steps . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assigns aromatic protons (imidazole, thiophene, benzyl) and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Confirms molecular ion [M+H]+ with <2 ppm error .
- FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal stability : TGA/DSC analysis (decomposition >200°C) .
- pH stability : Incubation in buffers (pH 2–12) monitored via UV-Vis (λmax ~270 nm) .
- Light sensitivity : Storage in amber vials prevents photodegradation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:
- Cell line variability : Test in ≥3 lines (e.g., HepG2, MCF-7, A549) with standardized protocols .
- Solubility effects : Use DMSO concentrations <0.1% and confirm solubility via dynamic light scattering .
- Assay interference : Include controls for thiol-reactive artifacts (e.g., glutathione quenching) .
Q. How can computational modeling predict SAR for target binding?
- Docking studies (AutoDock Vina) : The imidazole-thiophene core shows π-π stacking with kinase ATP pockets (e.g., EGFR, PDB: 1M17) .
- MD simulations (GROMACS) : Benzylsulfanyl flexibility enhances hydrophobic interactions over 100 ns trajectories .
- QSAR models : Electron-withdrawing groups on benzyl improve potency (clogP ~3.5 optimal) .
Q. What methodologies optimize regioselectivity in derivatization reactions?
- Directed metalation : Use LDA/TMP to deprotonate imidazole C2-H, then trap with electrophiles .
- Protecting groups : Boc-protect the acetamide NH to prevent side reactions during benzylsulfanyl oxidation .
- Microwave synthesis : Reduces reaction time for imidazole-thiophene coupling (80°C, 20 min vs. 6 h conventional) .
Q. How are metabolic pathways elucidated for this compound?
- In vitro assays : Incubate with liver microsomes (CYP3A4/2D6 isoforms) and quantify metabolites via LC-MS/MS .
- Isotope labeling : ¹⁴C-labeled acetamide tracks biliary excretion in rodent models .
- Reactive intermediate trapping : Glutathione adducts identify sulfoxide metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
